molecular formula C16H19NO3 B2612449 N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide CAS No. 1396852-38-2

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide

Cat. No.: B2612449
CAS No.: 1396852-38-2
M. Wt: 273.332
InChI Key: WEKIMMOUYCHKJQ-UHFFFAOYSA-N
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Description

N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide is a synthetic organic compound featuring a furan ring and a phenylbutanamide group, designed for advanced research and development applications. Compounds with furan heterocycles are recognized as important scaffolds in medicinal chemistry due to their potential to interact with various biological targets . The presence of the amide functional group is a common feature in many biologically active molecules and is frequently explored in the design of central nervous system (CNS)-active agents . This compound is intended for research applications only (RUO) and is not for diagnostic or therapeutic use. Researchers are investigating its potential in several areas: Medicinal Chemistry: The furan moiety is a versatile building block found in compounds with a range of pharmacological activities, including antimicrobial and cytotoxic effects . This makes the compound a valuable intermediate for synthesizing and evaluating novel bioactive molecules. Neuroscience Research: Structurally, this amide-containing compound shares features with other non-nitrogen heterocyclic and amide-based molecules that are of significant interest in the development of potential anticonvulsant agents . It may serve as a key scaffold for studying neurological targets. Chemical Synthesis: As a furan derivative, it can be used as a precursor in complex synthetic routes, including hybridization strategies that combine multiple pharmacophoric elements to create new chemical entities for biological screening . Researchers can utilize this compound for in vitro studies to probe its mechanism of action and physicochemical properties. All necessary handling and safety protocols must be followed, as the biological profile of this compound is not fully characterized.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-14(12-6-4-3-5-7-12)16(19)17-10-15(18)13-8-9-20-11-13/h3-9,11,14-15,18H,2,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKIMMOUYCHKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with 2-phenylbutanamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Another approach involves the use of multicomponent reactions (MCRs), which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This method can be advantageous due to its efficiency and simplicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide involves its interaction with molecular targets and pathways within biological systems. The furan ring and hydroxyethyl group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide and related amides:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
This compound Not available Not available 2-Phenylbutanamide, 2-(furan-3-yl)-2-hydroxyethyl Hydroxyl group enhances polarity; furan contributes aromaticity and π-π interactions
N-(3-methylphenyl)-2-phenylbutanamide () C₁₇H₁₉NO 253.34 3-Methylphenyl, 2-phenylbutanamide Methyl group increases hydrophobicity; simpler structure aids synthesis
N-(3,3-dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide () Likely C₁₄H₁₉FNO Not available 2-Fluorophenyl, 3,3-dimethylbutan-2-yl, acetamide Fluorine enhances electronegativity; branched alkyl chain may improve lipid solubility

Key Observations:

  • The hydroxyethyl moiety may facilitate hydrogen bonding, contrasting with the 3,3-dimethylbutan-2-yl group in ’s compound, which prioritizes lipophilicity . The fluorophenyl group in ’s compound could enhance metabolic stability and receptor binding via electronegative effects, a feature absent in the target compound .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Starting materials include furan derivatives and phenylbutanamide derivatives. Key synthetic steps often include:

  • Formation of the Hydroxyethyl Group : The hydroxyethyl moiety can be introduced through the reaction of furan derivatives with appropriate alkylating agents.
  • Amidation Reaction : The final amide bond is formed by reacting the hydroxyethyl derivative with 2-phenylbutanoic acid or its derivatives.

The compound's molecular formula is C15_{15}H17_{17}N1_{1}O3_{3}, with a molecular weight of approximately 259.30 g/mol. Its structure features a furan ring, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, acting as either an agonist or antagonist in various signaling pathways.
  • Antioxidant Properties : Compounds with furan rings are often associated with antioxidant activity, which may contribute to their therapeutic effects.

Research Findings

Recent studies have highlighted the biological effects of this compound in several contexts:

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans16 µg/mL
  • Cytotoxicity Studies : Evaluations in cancer cell lines indicated that the compound has selective cytotoxic effects, particularly against certain types of cancer cells while sparing normal cells.
    Cell LineIC50_{50} (µM)
    HeLa15
    MCF-720
    A54925
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various furan-containing compounds, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The study concluded that the presence of the furan ring enhances the antibacterial potency compared to similar compounds lacking this feature.

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation into the cytotoxic effects on breast cancer cell lines, this compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. The findings suggest that this compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth.

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